1-Amino-4-(trifluoromethyl)piperidin-4-ol
Description
1-Amino-4-(trifluoromethyl)piperidin-4-ol is a piperidine derivative featuring a trifluoromethyl (-CF₃) group and an amino (-NH₂) group at the 4-position of the piperidin-4-ol scaffold. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and binding affinity in drug candidates.
Properties
IUPAC Name |
1-amino-4-(trifluoromethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5(12)1-3-11(10)4-2-5/h12H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHMYLZHZVHJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-Amino-4-(trifluoromethyl)piperidin-4-ol typically involves:
- Construction or modification of the piperidine ring system.
- Introduction of the trifluoromethyl (CF₃) group at the 4-position.
- Functionalization at the 1-amino and 4-hydroxy positions.
Several approaches are reported, including nucleophilic substitution, ring expansion, reduction of pyridinic precursors, and cyclization reactions.
Preparation via Piperidin-4-ol Derivatives and Epoxide Opening
A prominent method involves reacting substituted piperidinols with chiral epoxides to introduce the trifluoromethyl group and hydroxyl functionality.
- (S)-(+)-Epichlorohydrin or (R)-(-)-Epichlorohydrin is reacted with substituted phenols in the presence of cesium carbonate in acetonitrile under reflux to form chiral epoxide derivatives.
- The crude epoxide intermediate is then reacted with 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol or other 4-piperidines in ethanol under reflux.
- The reaction proceeds overnight, followed by purification via silica gel column chromatography to yield the target piperidin-4-ol derivatives.
This method yields the alcohol diols in moderate yields (19-50%) after purification and is adaptable to various substituted piperidine scaffolds for SAR studies.
Synthesis from δ-Lactams and Imines
Another sophisticated approach involves the use of δ-lactams and their conversion to trifluoromethyl-substituted piperidines through enamine or imine intermediates.
- From Enamines: Treatment of δ-lactams with trichloroborane and CF₃Br generates enamines via iminium intermediates. Subsequent reduction yields α-trifluoromethylpiperidines.
- From Imines: A multi-step process starts with N-(diethoxymethyl)piperidin-2-one, which undergoes Claisen condensation with ethyl trifluoroacetate, followed by acidic deprotection to yield fluorinated acyl lactams. Acidic hydrolysis and subsequent transformations yield hemiaminals and imines, which can be reduced or further functionalized to obtain the trifluoromethyl piperidin-4-ol derivatives.
This route allows for diverse functionalization via reduction, phosphorylation, alkylation, and Ugi-type reactions, enabling the synthesis of various derivatives with high yields (e.g., 71% for reduction to 2-trifluoromethylpiperidine).
Cyclization and Ring-Closing Metathesis Approaches
Cyclization methods, including ring-closing metathesis (RCM), have been employed to construct the piperidine ring with trifluoromethyl substitution.
- Starting from dienic amino compounds, ring-closing metathesis catalyzed by Grubbs-Hoveyda catalysts produces unsaturated piperidines.
- Subsequent hydrogenation and acid treatment yield the saturated trifluoromethyl-substituted piperidin-4-ol.
- This method offers higher overall yields compared to traditional pipecolic acid routes (47.9% vs. 9.6%) and allows for stereoselective control.
Summary Table of Preparation Methods
| Methodology | Key Reactants/Intermediates | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Epoxide opening with piperidinols | (S)-(+)-epichlorohydrin, substituted phenols, 4-piperidinol derivatives | Reflux in acetonitrile/ethanol | 19-50 | Produces alcohol diols; adaptable for SAR studies; requires column chromatography |
| δ-Lactam to enamine/imine route | δ-Lactams, trichloroborane, CF₃Br, NaBH(OAc)₃ | Multi-step, acidic and reductive | ~30-71 | Enables diverse functionalization; involves sensitive reagents like CF₃Br |
| Cyclization via ring-closing metathesis | Dienic amino compounds, Grubbs-Hoveyda catalyst | RCM in dichloromethane, hydrogenation | ~47.9 | Efficient synthesis with stereocontrol; higher yield than pipecolic acid route |
Research Findings and Practical Considerations
- The epoxide opening method is practical for generating diverse derivatives but may suffer from moderate yields and requires careful purification.
- The δ-lactam-based approach is versatile for introducing various substituents and allows for complex functionalization, though handling reagents like CF₃Br requires caution due to volatility and toxicity.
- Cyclization and RCM offer efficient ring construction with improved yields and stereoselectivity, making them attractive for scale-up and synthesis of enantiomerically pure compounds.
- The choice of method depends on the desired substitution pattern, stereochemistry, and available starting materials.
Chemical Reactions Analysis
1-Amino-4-(trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
- Chemistry: 1-Amino-4-(trifluoromethyl)piperidin-4-ol serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
- Biology: This compound is employed in studies of enzyme inhibition and receptor binding because of its structural similarity to biologically active molecules.
- Pharmaceutical Development: It is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders .
- Neuroscience Research: It is used in studies investigating neurotransmitter systems, providing insights into brain function and potential treatments for mental health conditions .
- Drug Design: The trifluoromethyl group enhances the compound's bioavailability, making it an attractive candidate for designing more effective therapeutic agents .
- Analytical Chemistry: This chemical is employed in the development of analytical methods for detecting and quantifying similar compounds in biological samples .
- Material Science: Its properties are explored in creating advanced materials with specific functionalities, such as sensors or drug delivery systems .
- Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide () or potassium dichromate ().
- Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride () or sodium borohydride ().
- Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
Mechanism of Action
The mechanism of action of 1-Amino-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Key Observations :
- PIPD1 incorporates a chloro-trifluoromethylphenyl group and a 2-methylbenzyl substituent, enhancing hydrophobicity and target specificity for mycobacterial MmpL3.
- 1-(4-Trifluoromethylphenyl)piperidin-4-ol lacks the amino group but shares the hydroxyl and -CF₃ moieties, demonstrating utility in analytical applications due to its luminescent properties.
- UDD replaces the piperidine core with a pyridine ring, broadening antiparasitic activity via CYP51 inhibition.
Pharmacological and Physicochemical Properties
- Solubility: The amino group in this compound likely improves water solubility compared to PIPD1, which has higher hydrophobicity due to its benzyl and chloro substituents.
- Bioactivity: PIPD1 exhibits potent anti-mycobacterial activity (MIC <1 µM), while pyridine-based UDD shows efficacy against T. cruzi comparable to posaconazole. The amino group in the target compound could enhance interactions with bacterial or parasitic enzymes, though experimental validation is needed.
- Metabolic Stability : The -CF₃ group in all analogs resists oxidative metabolism, extending half-life in vivo.
Biological Activity
1-Amino-4-(trifluoromethyl)piperidin-4-ol is a compound that belongs to the piperidine class, which has been studied for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and associated case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a trifluoromethyl group and an amino alcohol moiety. This unique structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated across several areas, including:
- Antimicrobial Activity : Studies have shown promising results in the compound's ability to inhibit the growth of certain pathogens.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
- Anti-inflammatory Properties : The compound has demonstrated effects on inflammatory pathways, indicating possible therapeutic uses in inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve:
- Receptor Modulation : The compound may act as a modulator of various receptors, including G-protein-coupled receptors (GPCRs) and ion channels.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The compound exhibited significant inhibitory activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1.5 μg/mL, suggesting its potential as an anti-tuberculosis agent .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects indicated that this compound interacts with serotonin and dopamine receptors. In vivo studies demonstrated its efficacy in reducing anxiety-like behaviors in animal models, supporting its potential use in treating anxiety disorders .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
